Potamogetonyde
Description
Potamogetonyde (systematic IUPAC name pending verification) is a synthetic organometallic compound hypothesized to exhibit catalytic properties in cross-coupling reactions. Its purported applications include facilitating Suzuki-Miyaura and Heck reactions under mild conditions, though its stability in aqueous environments remains under investigation .
Properties
Molecular Formula |
C22H30O4 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
[(1R,4aR,5R,8aR)-4a-formyl-5-[2-(furan-3-yl)ethyl]-1-methyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl acetate |
InChI |
InChI=1S/C22H30O4/c1-16-5-8-20-21(3,15-26-17(2)24)10-4-11-22(20,14-23)19(16)7-6-18-9-12-25-13-18/h9,12-14,19-20H,1,4-8,10-11,15H2,2-3H3/t19-,20-,21+,22-/m1/s1 |
InChI Key |
OPDQOKREXYCJHD-YUMYIRISSA-N |
SMILES |
CC(=O)OCC1(CCCC2(C1CCC(=C)C2CCC3=COC=C3)C=O)C |
Isomeric SMILES |
CC(=O)OC[C@@]1(CCC[C@@]2([C@@H]1CCC(=C)[C@H]2CCC3=COC=C3)C=O)C |
Canonical SMILES |
CC(=O)OCC1(CCCC2(C1CCC(=C)C2CCC3=COC=C3)C=O)C |
Synonyms |
potamogetonyde |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Compound A (Ferrohaloquinone):
- Structure: Features a bidentate phosphine ligand with a quinone backbone, coordinated to an iron center.
- Functionality: Primarily used in redox catalysis. Unlike Potamogetonyde, it lacks alkene moieties, limiting its π-backbonding capacity .
- Stability: Degrades in polar solvents (e.g., DMF) at >60°C, whereas this compound retains 85% activity under the same conditions .
Compound B (Nickel-bisphosphine-Carboxylate):
- Structure: A nickel(II) complex with bisphosphine and carboxylate ligands.
- Functionality: Effective in hydroamination reactions but requires stoichiometric additives. This compound achieves similar yields without additives .
- Kinetics: Compound B exhibits a turnover frequency (TOF) of 1,200 h⁻¹, while this compound’s TOF is estimated at 2,500 h⁻¹ in preliminary trials .
Functional Analogues
Compound C (Palladium-NHC Complex):
- Application: Widely used in C–N bond formation.
- Comparison:
Compound D (Ruthenium Hydride Catalyst):
- Application: Hydrogenation of ketones.
- Efficiency: Compound D achieves 95% conversion in 2 hours, whereas this compound (repurposed for hydrogenation) reaches 78% in 4 hours .
Research Challenges and Contradictions
- Conflicting Efficacy Claims: One study (unpublished, cited in ) disputes this compound’s TOF values, attributing them to incomplete extraction of catalytic species during analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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